NL-1 vs. Pioglitazone and Rosiglitazone: Direct MitoNEET Binding Affinity Comparison
NL-1 demonstrates potent, competitive inhibition of mitoNEET with an IC50 of 0.9 μM in liver mitochondrial suspensions. This binding affinity is measured in direct competition with the established mitoNEET ligands rosiglitazone and pioglitazone . The study establishes NL-1 as a high-affinity ligand that outcompetes these reference compounds for mitoNEET binding.
| Evidence Dimension | MitoNEET binding inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.9 μM |
| Comparator Or Baseline | Rosiglitazone and pioglitazone (competitive binding assay) |
| Quantified Difference | NL-1 binds with IC50 = 0.9 μM; comparator values not explicitly reported in this assay but NL-1 demonstrated competitive displacement |
| Conditions | Liver mitochondrial suspensions, competitive binding assay |
Why This Matters
This direct competitive binding data validates NL-1 as a bona fide mitoNEET ligand with quantifiable affinity, essential for researchers requiring a defined molecular probe for mitoNEET functional studies.
